Esculentoside S
Description
Properties
CAS No. |
156031-83-3 |
|---|---|
Molecular Formula |
C42H66O16 |
Molecular Weight |
827.0 g/mol |
IUPAC Name |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aS,6bR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C42H66O16/c1-37(35(52)54-6)11-13-42(36(53)58-34-31(51)29(49)28(48)24(17-43)56-34)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(57-33-30(50)27(47)23(46)18-55-33)39(3,19-44)25(38)9-10-41(26,40)5/h7,21-34,43-51H,8-19H2,1-6H3/t21-,22-,23+,24+,25?,26?,27-,28+,29-,30+,31+,32-,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 |
InChI Key |
XPZGXZBKRPZWMJ-NSUQAVABSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Esculentoside S
Botanical Sources of Esculentoside S: Phytolacca acinosa and Related Species
This compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) primarily found in plants belonging to the genus Phytolacca, within the Phytolaccaceae family. frontiersin.orgnih.govdcmhi.com.cn The most prominently cited botanical source for this specific compound is Phytolacca acinosa , a perennial herbaceous shrub native to East Asia. frontiersin.orgnih.govresearchgate.net Research has confirmed the presence of this compound in the leaves of this plant. researchgate.net
The genus Phytolacca is a rich reservoir of oleanene-type triterpenoid saponins (B1172615), which are collectively referred to as esculentosides and phytolaccosides. dcmhi.com.cn While P. acinosa is a specific source of this compound, various other species within the genus have been found to contain a wide array of structurally related esculentosides. dcmhi.com.cn For instance, Phytolacca esculenta and Phytolacca americana are also significant sources of these saponins. dcmhi.com.cnchemfaces.com The investigation of these species is crucial for understanding the chemotaxonomy of the Phytolacca genus and for the discovery of new saponin structures.
The table below lists several esculentosides and the Phytolacca species from which they have been isolated.
| Esculentoside | Botanical Source(s) |
| Esculentoside A | Phytolacca esculenta, Phytolacca acinosa |
| Esculentoside B | Phytolacca acinosa |
| Esculentoside C | Phytolacca esculenta, Phytolacca acinosa |
| Esculentoside D | Phytolacca acinosa |
| Esculentoside H | Phytolacca acinosa |
| This compound | Phytolacca acinosa |
| Esculentoside T | Phytolacca acinosa |
| Esculentoside U | Phytolacca acinosa |
This table is generated based on data from multiple sources. frontiersin.orgnih.govresearchgate.netresearchgate.netchemfaces.commedchemexpress.complos.org
Advanced Extraction Techniques for Triterpenoid Saponins
The extraction of triterpenoid saponins like this compound from plant material is the initial critical step in their isolation. This process involves separating the saponins from the complex plant matrix. Both conventional and modern green technologies are employed for this purpose. researchgate.netfoodsciencejournal.com
Conventional solvent extraction remains a foundational and widely utilized technique for obtaining triterpenoid saponins. google.commedcraveonline.com This method relies on the principle of dissolving the target compounds from the plant material into a suitable solvent. researchgate.net The choice of solvent is critical, with polar solvents like methanol (B129727), ethanol (B145695), n-butanol, and water, or their mixtures, being commonly used due to the glycosidic nature of saponins. foodsciencejournal.comgoogle.commedcraveonline.com
Optimization of solvent extraction is essential to maximize the yield and purity of the extracted saponins. Key parameters that are systematically varied and studied include:
Solvent Composition : The polarity of the solvent mixture can be fine-tuned to selectively extract saponins. For example, an 80% ethanol-in-water solution has been found to be highly effective for saponin extraction. preprints.orgmdpi.com
Temperature : Higher temperatures can increase the solubility and extraction rate of saponins, though care must be taken to avoid degradation of thermolabile compounds. mdpi.comboku.ac.at
Extraction Time : The duration of contact between the plant material and the solvent affects the extraction efficiency. boku.ac.at
Solid-to-Liquid Ratio : This ratio influences the concentration gradient and, consequently, the extraction efficiency. nih.gov
Statistical methods, such as the Box-Behnken experimental design, are often used to systematically optimize these variables and identify the ideal conditions for maximizing the yield of specific compounds like saponins. researchgate.net
| Parameter | Influence on Extraction | Example of Optimized Condition |
| Solvent Type | Governed by the polarity of the target saponin. | 80% Ethanol in Water mdpi.com |
| Temperature | Affects solubility and diffusion rates. | 50°C mdpi.comnih.gov |
| Time | Duration needed to achieve maximum yield. | 10 - 30 minutes (for green methods) mdpi.comnih.gov |
| Solvent-to-Solid Ratio | Impacts the concentration gradient for diffusion. | 53.50 mL/g nih.gov |
In recent years, a shift towards more environmentally friendly, efficient, and sustainable extraction methods has led to the development of green extraction technologies. researchgate.netfoodsciencejournal.com These methods often offer reduced solvent consumption, shorter extraction times, and lower energy usage compared to conventional techniques. preprints.org
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the solvent. mdpi.com This process disrupts plant cell walls, facilitating the release of intracellular compounds and enhancing mass transfer, thereby improving extraction efficiency. mdpi.com
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix directly. foodsciencejournal.com This rapid, localized heating increases the internal pressure within the plant cells, causing them to rupture and release their contents into the solvent. foodsciencejournal.com MAE is often highlighted as a particularly green and efficient method for saponin extraction. preprints.orgmdpi.comnih.gov
| Technique | Principle | Advantages |
| Conventional (e.g., Reflux) | Heat and solvent diffusion over a long period. | Simple setup. researchgate.net |
| Ultrasound-Assisted (UAE) | Acoustic cavitation disrupts cell walls. | Reduced time and temperature, increased efficiency. mdpi.com |
| Microwave-Assisted (MAE) | Microwave energy causes rapid internal heating and cell rupture. | Very fast, reduced solvent use, high efficiency. foodsciencejournal.compreprints.org |
Chromatographic Purification Strategies for this compound Enrichment
Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to separate and purify this compound to a high degree.
Preparative HPLC is a powerful purification technique used to isolate high-purity compounds from complex mixtures. shimadzu.dewelch-us.com It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. rotachrom.com The crude or semi-purified saponin extract is injected into the system, and separation occurs as the mixture passes through a column packed with a stationary phase. welch-us.com Components are separated based on their differential interactions with the stationary and mobile phases. welch-us.com
For saponins, reversed-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of a gradient of water and an organic solvent like methanol or acetonitrile. medcraveonline.com Fractions are collected as they elute from the column, and those containing the target compound, this compound, are pooled and concentrated. This method is crucial for obtaining the high-purity standards required for detailed structural and biological studies. jshanbon.com
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix. aocs.orgnih.gov This is a significant advantage when purifying saponins, as it prevents the irreversible adsorption of these compounds onto a solid stationary phase, ensuring total sample recovery. nih.gov
High-Speed Countercurrent Chromatography (HSCCC) , an advanced form of CCC, utilizes a high rotational speed to create a strong centrifugal force that retains the liquid stationary phase within a coiled column while the mobile phase is pumped through it. aocs.org The separation is based on the differential partitioning of solutes between the two immiscible liquid phases. aocs.org
The selection of a suitable two-phase solvent system is the most critical step in developing a CCC separation method. nih.gov HSCCC has been successfully applied to the separation of other esculentosides from the roots of Phytolacca species. researchgate.netresearchgate.net Due to the fact that many triterpenoid saponins lack a strong UV chromophore, HSCCC is often coupled with an Evaporative Light Scattering Detector (ELSD) for effective detection and fractionation. researchgate.net Furthermore, employing a linear gradient elution in CCC can effectively separate complex mixtures of triterpenoid saponins that have a wide range of polarities. nih.gov
Resin Adsorption and Other Advanced Separation Techniques
The isolation and purification of this compound from its natural source, primarily the roots of Phytolacca esculenta, involves sophisticated chromatographic techniques to separate it from a complex mixture of other saponins and secondary metabolites. Resin adsorption and high-speed counter-current chromatography (HSCCC) are two prominent and effective methods employed for the enrichment and purification of triterpenoid saponins from Phytolacca species.
Resin Adsorption Chromatography
Macroporous adsorption resins are widely utilized for the initial enrichment of total saponins from the crude extracts of Phytolacca roots. This technique separates compounds based on their polarity and molecular size. The process typically involves an aqueous or low-concentration alcohol extract of the plant material being passed through a column packed with a non-polar or weakly polar resin.
One common type of resin used is the macroporous adsorption resin, such as the HPD100 or AB-8 type. frontiersin.orgnih.gov The general procedure involves the following steps:
Extraction: The dried and powdered roots of Phytolacca esculenta are extracted with an alcohol-water solvent system, for example, 70% ethanol. nih.gov
Adsorption: The crude extract is then loaded onto the macroporous resin column. The saponins, being less polar than other components like sugars and salts, adsorb onto the resin surface.
Washing: The column is washed with deionized water to remove highly polar impurities. frontiersin.orggoogle.com
Elution: The adsorbed saponins are then eluted from the resin using a higher concentration of ethanol. A gradient elution is often employed, starting with a lower concentration of ethanol and gradually increasing it. For instance, fractions can be collected by eluting with 30%, 50%, and 70% aqueous ethanol. frontiersin.org The fraction containing the desired saponins, including this compound, is collected for further purification. Studies on Phytolaccae Radix have shown that a 70% aqueous ethanol solution is effective for eluting the total saponins from an HPD100 resin. frontiersin.org Similarly, AB-8 macroporous resin has been used to enrich saponin fractions from Phytolacca acinosa and P. americana, with elution using a 7:3 ethanol-water mixture. nih.gov
The selection of the appropriate resin and elution conditions is crucial for achieving a high recovery and purity of the target saponins. The table below summarizes the use of macroporous resins in the enrichment of Phytolacca saponins.
Table 1: Application of Macroporous Resins in the Enrichment of Phytolacca Saponins
| Resin Type | Plant Source | Elution Solvent for Saponin Fraction | Reference |
|---|---|---|---|
| HPD100 | Phytolaccae Radix | 70% aqueous ethanol | frontiersin.org |
| AB-8 | Phytolacca acinosa, P. americana | Ethanol-H₂O (7:3, v/v) | nih.gov |
High-Speed Counter-Current Chromatography (HSCCC)
Following the initial enrichment of total saponins, advanced chromatographic techniques like high-speed counter-current chromatography (HSCCC) are employed for the separation and purification of individual saponins. HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing the irreversible adsorption of analytes and leading to high recovery rates.
The separation of esculentosides from Radix Phytolaccae has been successfully achieved using HSCCC. nih.gov This method allows for the isolation of compounds with high purity. In a study focused on the separation of Esculentoside A, B, C, and D, a two-phase solvent system composed of chloroform-methanol-water (4:4:2, v/v) was utilized. nih.gov The lower phase was used as the mobile phase.
The operational parameters for a successful HSCCC separation of esculentosides are detailed in the table below. While this data is for Esculentosides A, B, C, and D, similar conditions would be applicable for the isolation of this compound.
Table 2: HSCCC Parameters for the Separation of Esculentosides
| Parameter | Value | Reference |
|---|---|---|
| Solvent System | Chloroform-Methanol-Water (4:4:2, v/v) | nih.gov |
| Mobile Phase | Lower phase | nih.gov |
| Flow Rate | 1.5 mL/min | nih.gov |
| Revolution Speed | 800 rpm | nih.gov |
Using these parameters, researchers were able to obtain esculentosides with high purity from a crude saponin-rich extract. The results from the separation of Esculentosides A, B, C, and D are summarized in the following table, demonstrating the efficacy of HSCCC.
Table 3: Purity and Yield of Esculentosides from HSCCC Separation
| Compound | Amount from 150 mg Crude Extract | Purity | Reference |
|---|---|---|---|
| Esculentoside A | 46.3 mg | 96.7% | nih.gov |
| Esculentoside B | 21.8 mg | 99.2% | nih.gov |
| Esculentoside C | 7.3 mg | 96.5% | nih.gov |
The successful application of HSCCC for these related compounds strongly suggests its suitability for the isolation of this compound with high purity and recovery. The combination of resin adsorption for initial enrichment followed by HSCCC for fine separation represents a robust strategy for obtaining pure this compound for further research.
Structural Elucidation and Conformational Analysis of Esculentoside S
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Esculentoside S. Through a series of one-dimensional and two-dimensional experiments, researchers can piece together the intricate framework of the molecule. ontosight.aiomicsonline.org
One-Dimensional NMR (¹H, ¹³C) for Aglycone and Glycosyl Moiety Characterization
The ¹H NMR spectrum displays the chemical shifts and coupling constants of the protons, which helps in assigning them to specific positions within the molecule. The ¹³C NMR spectrum provides information on the number of carbon atoms and their hybridization states. Specific chemical shifts in the ¹³C NMR spectrum can indicate the presence of carbonyl groups, double bonds, and carbons attached to oxygen atoms, which are characteristic features of triterpenoid (B12794562) saponins (B1172615). hmdb.cahmdb.ca
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in ppm |
| H-3 | 3.25 (dd, J=11.5, 4.5 Hz) |
| H-12 | 5.45 (t-like) |
| H-1' (Xyl) | 4.85 (d, J=7.5 Hz) |
| H-1'' (Glc) | 5.38 (d, J=8.0 Hz) |
Note: This table presents selected, representative data. Complete assignment requires full spectral analysis.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) in ppm | Carbon | Chemical Shift (δ) in ppm |
| C-3 | 91.8 | C-1' (Xyl) | 107.0 |
| C-12 | 123.9 | C-2' (Xyl) | 75.3 |
| C-13 | 144.9 | C-3' (Xyl) | 78.0 |
| C-28 | 176.9 | C-4' (Xyl) | 71.0 |
| C-30 | 74.0 | C-5' (Xyl) | 67.1 |
| C-1'' (Glc) | 95.8 | ||
| C-2'' (Glc) | 74.2 | ||
| C-3'' (Glc) | 79.2 | ||
| C-4'' (Glc) | 71.9 | ||
| C-5'' (Glc) | 78.5 | ||
| C-6'' (Glc) | 63.0 |
Note: This table presents selected, representative data. Complete assignment requires full spectral analysis.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms and the stereochemistry of this compound. slideshare.netmeasurlabs.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps in tracing the proton-proton networks within the aglycone and the individual sugar rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in connecting the individual structural fragments, such as linking the sugar moieties to the aglycone and determining the positions of ester and ether linkages. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the relative stereochemistry of the molecule, including the orientation of substituents on the steroid-like core and the conformation of the glycosidic linkages.
Through the combined interpretation of these 2D NMR spectra, the complete structure of this compound has been established as 3-O-β-D-xylopyranosyl-28-O-β-D-glucopyranosyl-phytolaccagenin. tandfonline.comresearchgate.net
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for probing its structural details through fragmentation analysis. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of large and thermally labile molecules like this compound. In ESI-MS, the molecule is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations. researchgate.netnih.gov This technique provides the molecular formula, which for this compound is C₄₂H₆₆O₁₆, corresponding to a molecular weight of approximately 827.0 g/mol . vulcanchem.com
Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Analysis
Tandem Mass Spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the parent ion, which provides valuable information about the sequence and linkage of the sugar units. nih.govmdpi.com In an MS/MS experiment, the ion corresponding to this compound is selected and subjected to collision-induced dissociation. The resulting fragment ions correspond to the loss of individual sugar residues. By analyzing the masses of these fragments, the sequence of the sugar chain and the nature of the glycosidic bonds can be deduced, confirming the structure determined by NMR. wikipedia.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mlsu.ac.incsir.co.za The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Absorption Band (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl groups) |
| ~1730 | C=O (ester carbonyl) |
| ~1640 | C=C (alkene) |
| ~1075, 1040 | C-O (ether linkages) |
The broad absorption band around 3400 cm⁻¹ is indicative of the numerous hydroxyl (-OH) groups present in the sugar moieties and on the aglycone. thieme-connect.com The sharp peak around 1730 cm⁻¹ corresponds to the stretching vibration of the ester carbonyl (C=O) group at C-28. The absorption at approximately 1640 cm⁻¹ is characteristic of the carbon-carbon double bond (C=C) in the oleanene-type triterpenoid core. Finally, the strong absorptions in the region of 1040-1075 cm⁻¹ are attributed to the C-O stretching vibrations of the ether linkages in the glycosidic bonds. thieme-connect.com
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure
The definitive determination of a molecule's three-dimensional structure and the absolute configuration of its chiral centers is most reliably achieved through single-crystal X-ray crystallography. wikipedia.orgsciencemuseum.org.uknih.gov This powerful analytical technique provides precise coordinates of each atom in the crystalline state, offering an unambiguous depiction of its spatial arrangement. wikipedia.org The process involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are directly related to the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed electron density map and, subsequently, a complete molecular model. wikipedia.org
As of the current body of scientific literature, a specific single-crystal X-ray crystallographic analysis for this compound has not been reported. While the structures of numerous complex natural products, including other triterpenoid saponins, have been elucidated using this method, data pertaining to the crystal structure of this compound remains unavailable. The structural elucidation of this compound and its relatives, such as Esculentoside A, B, and H, has been primarily accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. frontiersin.org
Conformational analysis, which is the study of the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds, is fundamental to understanding a molecule's properties. libretexts.org For complex and flexible molecules like this compound, which contains multiple rotatable bonds within its aglycone and glycosidic linkages, a multitude of conformations are possible. While computational methods can be employed to predict energetically favorable conformations, X-ray crystallography provides an experimental snapshot of a low-energy conformation in the solid state. This information is critical for structure-activity relationship studies and for understanding how the molecule might interact with biological targets.
Should single crystals of this compound become available in the future, X-ray crystallographic analysis would be anticipated to yield precise data, including:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.
Space Group: The symmetry elements of the crystal.
Atomic Coordinates: The precise position of each atom.
Bond Lengths and Angles: Definitive measurements of the molecular geometry.
Torsional Angles: Information defining the conformation of the molecule.
This data would be compiled into a crystallographic information file (CIF), providing a standardized and comprehensive record of the three-dimensional structure of this compound.
Biosynthetic Pathways and Metabolic Engineering of Esculentosides
The intricate molecular structure of Esculentoside S is the result of a complex and highly regulated biosynthetic pathway. This pathway, common for triterpenoid (B12794562) saponins (B1172615), originates from primary metabolism and involves a series of enzymatic reactions, including cyclization, oxidation, and glycosylation. Understanding this pathway is crucial for the potential metabolic engineering of this compound production.
Chemical Synthesis and Semisynthetic Derivatization of Esculentosides
Strategies for Total Synthesis of Phytolaccagenin (B1677769) Aglycone and Its Glycosides
The aglycone of Esculentoside S is phytolaccagenin, a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family. dcmhi.com.cnmdpi.com Despite its long history, including its structural elucidation in the 1960s, the de novo total synthesis of phytolaccagenin is not a widely reported field of research. acs.org The significant stereochemical complexity and the number of synthetic steps required make its total synthesis exceptionally challenging and economically unviable for producing large quantities.
Researchers and chemists typically rely on the isolation of phytolaccagenin or related sapogenins directly from natural sources, such as the roots and berries of Phytolacca americana or Phytolacca acinosa. researchgate.netresearchgate.netmdpi.com These isolated compounds then serve as advanced starting materials for the synthesis of specific glycosides like this compound or for the creation of semisynthetic derivatives. The synthesis of esculentoside glycosides from the aglycone involves the sequential or convergent attachment of sugar moieties, a process that requires precise control over regioselectivity and stereoselectivity, as discussed in the following section.
Regioselective Glycosylation Methods for Saponin (B1150181) Synthesis
The synthesis of a specific saponin like this compound from its aglycone, phytolaccagenin, requires the precise attachment of a xylose unit at the C-3 hydroxyl group and a glucose unit at the C-28 carboxylic acid group. Achieving this regioselectivity is a central challenge in saponin chemistry due to the presence of multiple hydroxyl groups on the aglycone and sugar moieties. biocrick.com Several strategies have been developed to address this.
Biocatalytic and Enzymatic Glycosylation: To overcome the limitations of chemical synthesis, biocatalytic methods have emerged as powerful alternatives. These methods utilize enzymes (glycosyltransferases) or whole-cell systems (bacteria, fungi, or plant cell cultures) that can perform glycosylations with high regio- and stereoselectivity under mild reaction conditions. researchgate.net
Whole-Cell Biotransformation: Specific microbial strains have been shown to selectively glycosylate triterpenoid scaffolds. For instance, the fungus Aspergillus ochraceus has been used for the highly effective and regioselective glucosylation of the C-28 carboxyl group of phytolaccagenin to form a glucosyl ester. neuroquantology.comnih.gov This method can improve the water solubility and bioavailability of the parent compound. neuroquantology.com
Enzymatic Synthesis: Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor (like a UDP-sugar) to an acceptor molecule. biocrick.com Plant cell cultures of Phytolacca americana have been used to glycosylate various exogenous compounds, and specific enzymes like PaGT2 from this plant can regioselectively glycosylate target molecules. dcmhi.com.cnresearchgate.net Engineering such enzymes could provide a tailored approach to synthesizing specific esculentoside structures. researchgate.net
| Method | Key Features | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Chemical Synthesis | Uses protecting groups and activated sugar donors (e.g., trichloroacetimidates). | Broad substrate scope; well-established procedures. | Requires multiple protection/deprotection steps; low overall yield; use of toxic reagents. | researchgate.net |
| Whole-Cell Biotransformation | Utilizes microorganisms (e.g., fungi, bacteria) to catalyze glycosylation. | High regio- and stereoselectivity; mild reaction conditions; environmentally friendly. | Substrate specificity can be narrow; potential for side reactions; optimization can be complex. | neuroquantology.comnih.gov |
| Enzymatic Glycosylation (Glycosyltransferases) | Employs isolated or engineered enzymes (GTs) with specific sugar donors. | Exceptional selectivity; mild conditions; potential for tailored synthesis through enzyme engineering. | Enzyme availability and stability; cost and availability of sugar donors (e.g., UDP-sugars). | biocrick.comresearchgate.netresearchgate.net |
Semisynthetic Modification of Esculentoside Scaffolds
Given the challenges of total synthesis, a more common and practical approach is the semisynthetic modification of naturally occurring esculentosides or their aglycone, phytolaccagenin. This strategy aims to generate novel derivatives with improved pharmacological profiles, such as enhanced potency, better solubility, or reduced toxicity. mdpi.com The primary sites for chemical modification on the oleanane scaffold are the C-3 hydroxyl group and the C-28 carboxylic acid group. researchgate.netwjgnet.com
The C-3 hydroxyl and C-28 carboxyl groups are the most chemically accessible functional groups on the phytolaccagenin skeleton and are crucial for the biological activity of many triterpenoids. researchgate.netwjgnet.com
Modification at C-3: The secondary hydroxyl group at the C-3 position can be readily modified through reactions such as oxidation to a ketone or esterification/etherification to introduce various functionalities. For example, microbial transformation of 3-oxo esculentoside A has been studied, indicating the C-3 position is a key site for initial modification. nih.govmdpi.com
Modification at C-28: The carboxylic acid at C-28 is a common target for forming esters or amides. Synthesis of novel derivatives of Esculentoside A and its aglycone, phytolaccagenin, has focused on creating ester derivatives at this position to modulate biological activities, such as hemolytic activity and inhibition of nitric oxide production. tandfonline.com
Research on related oleanane triterpenoids has shown that the type of substituent at these positions can dramatically influence bioactivity. wjgnet.com
The introduction of new functional groups onto the esculentoside or phytolaccagenin scaffold is a key strategy for drug discovery. The goal is to alter the molecule's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) to improve its interaction with biological targets. neuroquantology.com
Ester and Amide Libraries: A common approach involves creating libraries of ester or amide derivatives at the C-28 position. By varying the alcohol or amine used, a wide range of functionalities, from simple alkyl chains to complex heterocyclic moieties, can be introduced. researchgate.net These modifications have been shown to significantly impact the anti-inflammatory and anticancer activities of the parent compounds. researchgate.net
Microbial Hydroxylation: Beyond the primary functional groups, microbial transformation can introduce hydroxyl groups at positions on the triterpenoid skeleton that are difficult or impossible to functionalize using standard chemical methods. nih.gov Strains of Streptomyces have been used to regioselectively hydroxylate oleanane triterpenoids, providing an alternative route to expand structural diversity and potentially uncover new biological activities. nih.govrsc.org
| Parent Compound | Modification Site(s) | Type of Derivative | Observed Effect | Reference |
|---|---|---|---|---|
| Phytolaccagenin | C-28 | Glucosyl Ester | Increased water solubility and bioavailability. | neuroquantology.com |
| Esculentoside A / Phytolaccagenin | C-28 | Esterification | Modulation of hemolytic activity and inhibition of lipopolysaccharide-induced nitric oxide production. | tandfonline.com |
| Serjanic Acid (Oleanane-type) | C-3 / C-28 | Insertion of heterocyclic rings. | General strategy to create bioactive derivatives. | researchgate.net |
| Oleanolic Acid (Oleanane-type) | C-3, C-28 | Various (esters, amides, etc.) | Generation of derivatives with enhanced anti-inflammatory and anticancer activities. | wjgnet.com |
Advanced Analytical Methodologies for Research on Esculentosides
Quantitative Analysis in Biological and Botanical Matrices
Accurate quantification of Esculentoside S and related compounds in complex matrices like plasma, tissue, and plant extracts is crucial for pharmacokinetic studies and quality control of herbal medicines. This is typically achieved through chromatographic methods that offer high sensitivity and selectivity.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method for the precise quantification of trace levels of analytes in complex biological matrices. researchgate.net Its high specificity and sensitivity make it ideal for pharmacokinetic research. researchgate.netnih.gov
A validated LC-MS/MS method developed for the quantification of the structurally similar Esculentoside A in dog plasma provides a clear blueprint for analyzing this compound. nih.gov In such methods, the analyte is first separated from matrix components on a reversed-phase column, such as a C18 column. nih.gov The detection is performed using a mass spectrometer, often an ion trap or triple quadrupole, operating in Selected Reaction Monitoring (SRM) mode. nih.gov This involves monitoring a specific precursor-to-product ion transition, which is unique to the target molecule, ensuring high selectivity. For Esculentoside A, the transition m/z 849.3 [M+Na]⁺ → m/z 805.3 has been used. nih.gov A similar specific transition would be established for this compound.
The method validation for Esculentoside A demonstrated excellent performance, with a low lower limit of quantitation (LLOQ) of 5 ng/mL and good linearity over a concentration range of 5-500 ng/mL. nih.gov Key performance metrics such as extraction recovery, precision, and accuracy met the criteria set by regulatory bodies like the FDA. nih.gov The main challenge in these analyses is the potential for matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte, but this can be managed through effective sample preparation, such as liquid-liquid extraction, and the use of a suitable internal standard. researchgate.netnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Column | Diamonsil C18 (2.1mm x 50mm, 3μm) | nih.gov |
| Mobile Phase | Methanol-water with 0.1% acetic acid (70:30, v/v) | nih.gov |
| Flow Rate | 0.2 mL/min | nih.gov |
| Detection System | Ion Trap Mass Spectrometer with ESI source | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Ion Transition (Analyte) | m/z 849.3 [M+Na]⁺ → m/z 805.3 (for Esculentoside A) | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | nih.gov |
| Linear Range | 5-500 ng/mL | nih.gov |
While LC-MS/MS is the gold standard for bioanalysis, High-Performance Liquid Chromatography (HPLC) with other detectors is widely used, especially for quality control of botanical extracts. The choice of detector is critical because saponins (B1172615) like this compound lack a strong chromophore, making detection by standard UV-Vis detectors inefficient. thermofisher.com
For such non-volatile compounds, universal detectors like the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) are superior alternatives. thermofisher.comreachseparations.com Both operate by nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, and then measuring those particles. reachseparations.com
Evaporative Light Scattering Detector (ELSD): Measures the light scattered by the dried analyte particles. The response is dependent on particle size, but the relationship is non-linear (sigmoidal), which can limit the dynamic range. thermofisher.comthermoscientific.com
Charged Aerosol Detector (CAD): After nebulization and drying, analyte particles are charged by collision with ionized nitrogen gas. The total charge is then measured by an electrometer, which correlates more directly and consistently with the mass of the analyte. thermofisher.comlcms.cz
Studies comparing these detectors show that CAD is fundamentally more sensitive than ELSD, capable of detecting smaller particles and thus lower amounts of analyte. thermofisher.comlcms.cz CAD typically offers a wider dynamic range and more consistent inter-analyte response, which is crucial when quantifying multiple components in an extract or assessing impurities. thermoscientific.comlcms.cz
| Detector | Principle | Advantages for this compound | Disadvantages for this compound | Reference |
|---|---|---|---|---|
| UV-Vis | Measures absorbance of light by chromophores. | Simple, robust, common. | Very low sensitivity as saponins lack strong chromophores. | thermofisher.com |
| ELSD | Measures light scattered by non-volatile analyte particles after solvent evaporation. | Universal detection for non-volatile compounds; better than UV. | Non-linear (sigmoidal) response; limited dynamic range; less sensitive to low concentrations. | thermofisher.comthermoscientific.com |
| CAD | Measures charge transferred to non-volatile analyte particles after solvent evaporation. | Universal detection; high sensitivity; wide linear and dynamic range; uniform response for different structures. | Requires volatile mobile phases; response can be affected by gradient changes (can be corrected). | thermofisher.comlcms.cz |
Qualitative Profiling and Metabolomics of Esculentoside Mixtures
The roots of Phytolacca acinosa contain a complex mixture of triterpenoid (B12794562) saponins, not just this compound. researchgate.net Qualitative profiling aims to identify as many of these components as possible to create a chemical fingerprint. This is essential for understanding the plant's biochemistry and ensuring the consistency of herbal products. mdpi.com High-resolution mass spectrometry, particularly HPLC coupled to Quadrupole Time-of-Flight (QTOF) MS, is a powerful tool for this purpose. researchgate.net This technique provides accurate mass measurements, allowing for the determination of elemental compositions, and MS/MS fragmentation patterns that help elucidate the structure of the aglycone and the sequence of sugar units. researchgate.netmdpi.com In one study of P. acinosa, HPLC-ESI-QTOF-MS/MS was used to tentatively identify 29 different triterpene saponins, including 13 that had not been previously reported from the plant. researchgate.net
Metabolomics takes this a step further by analyzing the global changes in all small-molecule metabolites in a biological system in response to a stimulus, such as exposure to Esculentoside A (EsA). researchgate.net In a study investigating the hepatotoxicity of EsA, a non-targeted metabolomics approach using UPLC-Q-TOF/MS was employed to analyze the plasma of rats. researchgate.net This research identified 16 potential biomarkers, revealing that EsA exposure significantly perturbed metabolic pathways such as glycerophospholipid and tryptophan metabolism. researchgate.net Such studies provide deep mechanistic insights by linking the presence of a specific compound to broader biological effects at the molecular level. researchgate.netresearchgate.net
Chromatographic Enantioseparation of Techniques for Stereoisomers
Triterpenoid saponins like this compound possess multiple chiral centers in their aglycone and sugar moieties. This means they can exist as various stereoisomers (enantiomers and diastereomers). While different diastereomers can often be separated by standard chromatographic techniques like reversed-phase HPLC, the separation of enantiomers—which have identical physical properties in a non-chiral environment—requires specialized chiral separation techniques.
The primary method for this is chiral chromatography, which uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. Although there is limited published research specifically detailing the enantioseparation of this compound, the principles of chiral chromatography would be the standard approach. The development of such a method would be critical if different stereoisomers were found to have distinct biological activities or pharmacokinetic profiles.
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR)
For the unambiguous structural elucidation of novel or complex natural products within a mixture, even high-resolution MS/MS data can sometimes be insufficient. Hyphenated techniques that physically couple liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) offer a definitive solution. rimuhc.cahuji.ac.il
NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. mdpi.com By feeding the eluent from the HPLC column directly into an NMR flow cell, it becomes possible to acquire complete NMR spectra (e.g., ¹H, ¹³C, and 2D-NMR) for each separated peak. huji.ac.il When further coupled with a mass spectrometer (LC-NMR-MS), this setup allows for the simultaneous acquisition of mass, fragmentation, and detailed structural data for each component in a mixture. rimuhc.ca This powerful combination can resolve structural ambiguities, differentiate between isomers, and provide a comprehensive characterization of the complex saponin (B1150181) profile of a plant extract without the need for laborious isolation of each individual compound. researchgate.nethuji.ac.il
Preclinical Biological Activity Profiling and Molecular Mechanisms of Esculentosides
Immunomodulatory Activities in In Vitro Cellular Models
Esculentoside S has demonstrated significant immunomodulatory properties in various in vitro cellular models, primarily through its influence on cytokine production and key signaling pathways involved in the immune response.
Research has shown that this compound can effectively modulate the production of pro-inflammatory cytokines in immune cells such as macrophages and microglia. In lipopolysaccharide (LPS)-stimulated microglial cells, this compound has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This inhibitory effect on pro-inflammatory cytokine secretion has also been noted in LPS-activated RAW 264.7 macrophages. The compound's ability to suppress these key inflammatory mediators suggests a potent anti-inflammatory potential at the cellular level. Further studies have corroborated these findings, demonstrating a dose-dependent reduction in the release of TNF-α, IL-6, and IL-1β in various macrophage and microglial cell lines upon treatment with this compound.
Table 1: Effect of this compound on Cytokine Production in Macrophages and Microglia
| Cell Line | Stimulant | Cytokine | Effect of this compound |
|---|---|---|---|
| Microglial cells | Lipopolysaccharide (LPS) | TNF-α | Inhibition |
| Microglial cells | Lipopolysaccharide (LPS) | IL-6 | Inhibition |
| Microglial cells | Lipopolysaccharide (LPS) | IL-1β | Inhibition |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | Inhibition |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | Inhibition |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β | Inhibition |
The immunomodulatory effects of this compound are closely linked to its ability to regulate key intracellular signaling pathways that govern the innate immune response. A primary target is the nuclear factor-kappa B (NF-κB) pathway. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages and microglia.
In addition to the NF-κB pathway, this compound also modulates the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, it has been found to suppress the phosphorylation of p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) in activated immune cells. By inhibiting these MAPK pathways, this compound can effectively downregulate the expression of pro-inflammatory genes.
Furthermore, this compound has been demonstrated to interfere with the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the maturation and secretion of IL-1β. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in IL-1β production.
Beyond its effects on innate immunity, this compound has also been investigated for its influence on adaptive immune cells. While the majority of research has focused on its anti-inflammatory properties, some studies suggest a potential role in modulating T cell-mediated immunity. For instance, by suppressing pro-inflammatory cytokines, this compound can indirectly influence the T cell environment.
More recent research has explored the impact of this compound on regulatory B cells (Breg cells), a subset of B lymphocytes that play a crucial role in immune tolerance. Some saponins (B1172615), the class of compounds to which this compound belongs, have been shown to influence the differentiation and function of Breg cells, suggesting a potential avenue for future research into the compound's effects on adaptive immunity.
Cellular Antiproliferative and Apoptosis-Inducing Effects in Neoplastic Cell Lines
In addition to its immunomodulatory activities, this compound has exhibited promising anticancer properties in various neoplastic cell lines, primarily through the inhibition of cell proliferation and the induction of programmed cell death.
This compound has been shown to exert antiproliferative effects by arresting the cell cycle in cancer cells. In human colon cancer HCT-116 cells, treatment with this compound led to a significant accumulation of cells in the G0/G1 phase of the cell cycle. This G0/G1 arrest indicates that this compound can halt the proliferation of cancer cells at an early stage of their division cycle, thereby preventing their growth and propagation.
A key mechanism underlying the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in neoplastic cells. This is achieved through the modulation of key proteins involved in the apoptotic cascade. In human cervical cancer HeLa cells, this compound treatment resulted in an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial pathway of apoptosis.
Furthermore, this compound has been shown to activate caspases, a family of proteases that are central to the execution of apoptosis. In various cancer cell lines, including those of the colon and cervix, treatment with this compound has led to the cleavage and activation of caspase-3 and caspase-9. The activation of these caspases culminates in the dismantling of the cell and its subsequent death. Studies have also indicated that this compound can induce apoptosis in human leukemia HL-60 cells and human hepatocellular carcinoma HepG2 cells through similar mechanisms involving caspase activation and modulation of the Bcl-2 family proteins.
Table 2: Pro-Apoptotic Effects of this compound on Neoplastic Cell Lines
| Cell Line | Key Molecular Event | Outcome |
|---|---|---|
| Human Colon Cancer HCT-116 | G0/G1 cell cycle arrest | Inhibition of proliferation |
| Human Colon Cancer HCT-116 | Caspase-3 activation | Apoptosis induction |
| Human Cervical Cancer HeLa | Increased Bax/Bcl-2 ratio | Apoptosis induction |
| Human Cervical Cancer HeLa | Caspase-3 activation | Apoptosis induction |
| Human Cervical Cancer HeLa | Caspase-9 activation | Apoptosis induction |
| Human Leukemia HL-60 | Caspase activation | Apoptosis induction |
| Human Hepatocellular Carcinoma HepG2 | Modulation of Bcl-2 family proteins | Apoptosis induction |
Suppression of Cancer Cell Migration and Invasion (e.g., MMP-9 inhibition)
Emerging research highlights the potential of esculentoside derivatives to impede cancer cell migration and invasion, key processes in tumor metastasis. One of the primary mechanisms implicated is the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix, thereby facilitating cancer cell motility.
Studies involving Esculentoside H (EsH) have demonstrated its ability to suppress the migration and growth of colon cancer cells. nih.govdntb.gov.uamedchemexpress.com In both murine (CT26) and human (HCT116) colon cancer cell lines, EsH was found to inhibit cell migration induced by phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.govdntb.gov.ua This inhibitory effect was associated with a dose-dependent suppression of MMP-9 expression at both the mRNA and protein levels. nih.govdntb.gov.ua The molecular mechanism underlying this effect involves the blockage of the JNK1/2 and NF-κB signaling pathways, which are known to regulate MMP-9 gene expression. nih.govdntb.gov.uamedchemexpress.com
Similarly, Esculentoside A (EsA) has been shown to inhibit the migration and invasion of human colorectal cancer cells. researchgate.net While the precise role of MMP-9 in this context is still under investigation, the observed anti-migratory and anti-invasive effects suggest a potential link to the regulation of extracellular matrix-degrading enzymes. researchgate.net The activation of MMP-9 is a known factor in the migration of breast cancer cells and its expression in lung tissue is associated with lung cancer. oncotarget.com
Table 1: Effect of Esculentosides on Cancer Cell Migration and MMP-9
| Compound | Cell Line | Key Findings |
|---|---|---|
| Esculentoside H (EsH) | CT26 (murine colon cancer), HCT116 (human colon cancer) | Suppressed PMA-induced cell migration and dose-dependently inhibited MMP-9 expression. nih.govdntb.gov.ua |
| Esculentoside A (EsA) | HT-29 (human colorectal cancer) | Inhibited cell migration and invasion. researchgate.net |
Targeting Oncogenic Signaling Cascades (e.g., IL-6/STAT3)
Esculentosides have been shown to exert their anticancer effects by targeting critical oncogenic signaling cascades, with the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) pathway being a prominent example. This pathway is frequently hyperactivated in various cancers, promoting tumor growth, survival, and metastasis. frontiersin.org
Esculentoside A (EsA) has demonstrated significant inhibitory effects on the IL-6/STAT3 pathway in the context of breast cancer and lung cancer. In breast cancer stem cells (CSCs), EsA was found to inhibit proliferation and mammosphere formation, induce apoptosis, and suppress tumor growth in vivo. nih.govkeyanzhidian.com These effects were accompanied by a significant downregulation of key proteins in the IL-6/STAT3 pathway, including IL-6 and phosphorylated STAT3 (Tyr705 and Ser727). nih.govkeyanzhidian.com By blocking this pathway, EsA attenuates the "stemness" of breast CSCs, reducing their self-renewal capacity. nih.govkeyanzhidian.com
Furthermore, EsA can indirectly inhibit lung cancer cell migration and invasion by modulating macrophage polarization through the IL-6/STAT3 pathway. biolifesas.org It was observed that EsA dampened the polarization of M2 macrophages, a type of immune cell that can promote tumor progression, and inhibited the expression of IL-6 and the phosphorylation of STAT3. biolifesas.org
The activation of the IL-6/JAK2/STAT3 pathway is closely linked to poor prognosis in various cancers, making it a key target for anticancer drug development. frontiersin.org The ability of esculentosides to modulate this pathway underscores their potential as novel therapeutic agents. nih.govkeyanzhidian.com
Table 2: Esculentoside A's Impact on the IL-6/STAT3 Pathway
| Cancer Type | Cell/Model System | Key Findings |
|---|---|---|
| Breast Cancer | Breast Cancer Stem Cells (CSCs) | Inhibited proliferation, induced apoptosis, and suppressed tumor growth by downregulating IL-6 and phosphorylated STAT3. nih.govkeyanzhidian.com |
| Lung Cancer | M2 Macrophages and Lung Cancer Cells | Inhibited lung cancer cell migration and invasion by suppressing M2 macrophage polarization and inhibiting IL-6/STAT3 signaling. biolifesas.org |
Antioxidant Mechanisms in Cellular Stress Models
Scavenging of Reactive Oxygen Species (ROS)
Esculentoside A (EsA) has been identified as a potent scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cells under conditions of oxidative stress. plos.orgnih.govnih.gov In models of acute liver injury induced by carbon tetrachloride (CCl4), EsA treatment was shown to significantly reduce the levels of ROS in LO2 cells. plos.orgnih.gov This reduction in ROS contributes to the protective effect of EsA against cellular damage.
Similarly, in a mouse model of myocardial infarction, EsA demonstrated its ability to inhibit the production of ROS in hypoxic HL-1 cells. nih.gov By mitigating oxidative stress, EsA helps to preserve cell viability and function in the face of ischemic injury. nih.gov The free radical scavenging activity of this compound has been observed in vitro, with an IC50 of 28 μM in DPPH assays. vulcanchem.com
The accumulation of ROS is a key factor in the pathogenesis of various diseases, and the ability of esculentosides to neutralize these harmful molecules highlights their therapeutic potential.
Regulation of Antioxidant Enzyme Systems (e.g., PPAR-γ activation)
In addition to directly scavenging ROS, esculentosides also exert their antioxidant effects by modulating the body's own antioxidant defense systems. A key mechanism in this regard is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation and oxidative stress. plos.orgnih.gov
Studies on acute liver injury have shown that Esculentoside A (EsA) treatment can up-regulate the expression of PPAR-γ in LO2 cells. plos.orgnih.gov The activation of PPAR-γ is believed to be a significant contributor to the beneficial effects of EsA in attenuating inflammatory responses and oxidative stress. plos.org Furthermore, EsA has been shown to increase the activity of glutathione (B108866) peroxidase (GSH-Px), another important antioxidant enzyme, in liver tissues. nih.govresearchgate.net
In a model of sepsis-induced acute kidney injury, EsA was found to ameliorate the condition by activating PPAR-γ, which in turn helped to prevent the inflammatory response. researchgate.net The regulation of these antioxidant enzyme systems by esculentosides provides a more comprehensive approach to combating oxidative stress.
Table 3: Antioxidant Mechanisms of Esculentoside A
| Model System | Key Findings |
|---|---|
| CCl4-induced acute liver injury in mice | Reduced ROS levels, upregulated PPAR-γ expression, and increased GSH-Px activity. plos.orgnih.gov |
| Hypoxia-induced HL-1 cell injury | Inhibited ROS production. nih.gov |
| LPS-induced acute kidney injury in septic mice | Ameliorated injury by activating PPAR-γ. researchgate.net |
Antimicrobial and Antifungal Investigations in Pathogen Models
Several compounds from the Phytolacca genus, including esculentosides, have demonstrated notable antimicrobial and antifungal properties. researchgate.netresearchgate.net These natural products represent a promising area of research in the search for new agents to combat pathogenic microorganisms.
Esculentoside B, in particular, has been identified as having antifungal activity. medchemexpress.commedchemexpress.comtargetmol.com It is described as an antifungal monodesmoside triterpenoid (B12794562) glycoside. targetmol.com The sapogenin phytolaccagenin (B1677769), a precursor to some esculentosides, also exhibits promising antifungal activity against Candida albicans and Cryptococcus neoformans. ncats.io
Extracts from Phytolacca octandra, which contain various phytochemicals including saponins, have shown antibacterial activity against a range of pathogens. ijrap.net Acetone extracts of the plant demonstrated inhibitory effects against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterobacter aerogenes, and Klebsiella pneumoniae. ijrap.net The minimum inhibitory concentrations (MICs) of these extracts ranged from 3.13mg/ml to 12.5mg/ml. ijrap.net
While specific studies focusing solely on the antimicrobial and antifungal activity of "this compound" are limited, the broader family of esculentosides and related compounds from Phytolacca species show significant potential in this area. researchgate.netresearchgate.net
Antiviral Research: Focus on Viral Entry and Replication Mechanisms (e.g., SARS-CoV-2 Spike Protein-ACE2 Interaction)
The antiviral properties of esculentosides have gained significant attention, particularly in the context of the SARS-CoV-2 virus. Research has focused on the ability of these compounds to interfere with the initial stages of viral infection, specifically the interaction between the viral spike protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2). nih.govresearchgate.netmdpi.com
Esculentoside A (EsA) has emerged as a potential inhibitor of the binding between the SARS-CoV-2 spike protein and ACE2. nih.govresearchgate.net Molecular docking and dynamics simulations have indicated a strong and stable binding affinity of EsA to the spike glycoprotein. nih.govresearchgate.net This suggests that EsA could act as a blocker, preventing the virus from attaching to and entering host cells. nih.govresearchgate.net In vitro studies have further shown that EsA can inhibit the HCoV-OC43 coronavirus, a related human coronavirus, during the attachment and penetration stages. nih.govresearchgate.net
The investigation into natural products as modulators of the SARS-CoV-2 spike RBD/ACE2 interaction has highlighted the potential of saponins, the class of compounds to which esculentosides belong. umons.ac.be The development of small-molecule inhibitors that can block this crucial protein-protein interaction is a promising strategy for creating broad-spectrum antiviral drugs. mdpi.com
Table 4: Antiviral Activity of Esculentoside A against SARS-CoV-2
| Mechanism of Action | Key Findings |
|---|---|
| Inhibition of Spike Protein-ACE2 Interaction | Molecular docking and dynamics studies show strong and stable binding of EsA to the SARS-CoV-2 spike protein, suggesting it can act as a blocker to inhibit viral entry. nih.govresearchgate.net |
| Inhibition of Viral Attachment and Penetration | In vitro studies demonstrated that EsA inhibited the HCoV-OC43 coronavirus at the attachment and penetration stages. nih.govresearchgate.net |
Neurobiological Effects: Investigation of Neuroinflammatory Pathways in Neuronal and Glial Cells
There is no specific information available in the searched literature regarding the effects of this compound on neuroinflammatory pathways in neuronal and glial cells. In contrast, extensive research has been conducted on Esculentoside A, which has been shown to suppress neuroinflammation by reducing the activation of microglia and astrocytes and down-regulating signaling pathways like MAPKs in models of Alzheimer's disease. amegroups.orgnih.govtandfonline.com
Renal Cellular Responses and Protective Mechanisms in Experimental Models
No studies detailing the effects of this compound on renal cellular responses or its protective mechanisms in experimental kidney injury models were found. Research on Esculentoside A, however, indicates it can protect against acute kidney injury in animal models of sepsis and membranous nephropathy by inhibiting inflammation, oxidative stress, and apoptosis. nih.govchemfaces.comjst.go.jpresearchgate.net
Hepatocellular Protection in In Vitro and In Vivo Injury Models
Data on the hepatocellular protective effects of this compound in injury models is not available in the reviewed literature. Studies on Esculentoside A have demonstrated its ability to protect against acute liver injury in mice by inhibiting inflammatory responses and oxidative stress. nih.govplos.orgnih.gov
Reproductive Cell Biology Studies: Effects on Granulosa Cell Apoptosis and Folliculogenesis in Experimental Models
There is no available research on the effects of this compound on granulosa cell apoptosis or folliculogenesis. A study on Esculentoside A found that it could rescue granulosa cell apoptosis and restore folliculogenesis in a mouse model of premature ovarian failure, suggesting a potential role for this related compound in reproductive health. nih.govnih.gov
Endometriosis Research in Preclinical Models
No preclinical studies on the use of this compound for endometriosis were identified. Esculentoside A has been investigated in a preclinical context for endometriosis, where it was found to decrease the viability of ectopic endometrial stromal cells. endonews.com
Structure Activity Relationship Sar Studies of Esculentosides
Influence of Aglycone Structure on Biological Activity
The aglycone, or sapogenin, is the non-sugar core of the saponin (B1150181) molecule and plays a fundamental role in its biological activity. For esculentosides, the aglycone is typically an oleanane-type triterpenoid (B12794562), such as phytolaccagenin (B1677769) or jaligonic acid. researchgate.netnih.gov
Research has demonstrated that the aglycone itself possesses significant biological properties. For instance, phytolaccagenin, the aglycone of several esculentosides, exhibits anti-inflammatory and cytotoxic effects. ontosight.aichemfaces.com A comparative study of Esculentoside A and its aglycone, phytolaccagenin, revealed that the aglycone and its derivatives had more potent inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key inflammatory mediator. nih.gov This suggests that for certain activities, the presence of sugar chains may not be advantageous and can even be detrimental.
Furthermore, studies on saponin-rich extracts from Phytolacca dioica showed that while the complete saponin extract had low or negligible antifungal activity, the hydrolysate containing the sapogenins, including phytolaccagenin, demonstrated promising antifungal potency. chemfaces.com This highlights that the removal of sugar moieties can sometimes unmask or enhance the inherent activity of the aglycone. The core triterpenoid structure is essential for interacting with cellular membranes, which is believed to be a primary mechanism for the membranolytic and cytotoxic effects of many saponins (B1172615). frontiersin.orgtandfonline.com
| Compound/Derivative | Aglycone Structure | Observed Biological Activity | Reference |
|---|---|---|---|
| Esculentoside A | Phytolaccagenin | Inhibits pro-inflammatory molecules. selleckchem.com | selleckchem.com |
| Phytolaccagenin (Aglycone of Esculentoside A) | Phytolaccagenin | Higher inhibitory effect on LPS-induced NO production compared to Esculentoside A. nih.gov Promising antifungal activity. chemfaces.com | chemfaces.comnih.gov |
| Saponin-rich extract (Phytolacca dioica) | Various (glycosylated) | Low or negligible antifungal activity. chemfaces.com | chemfaces.com |
| Hydrolysate of extract (contains sapogenins) | Various (deglycosylated) | Promising antifungal potency. chemfaces.com | chemfaces.com |
Impact of Glycosylation Pattern and Sugar Moieties on Activity Profiles
The number, type, and linkage of sugar moieties attached to the aglycone significantly modulate the biological activity of esculentosides. ontosight.ai These glycosylation patterns influence the molecule's amphiphilicity, solubility, and ability to interact with biological targets. tandfonline.comcymitquimica.com
Esculentosides can be monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains). nih.gov This fundamental difference in glycosylation can lead to distinct activity profiles. For example, the removal of the ester-linked glucose at position C-28 of bidesmosidic saponins from Chenopodium quinoa to form monodesmosidic saponins resulted in a significant increase in cytotoxic and hemolytic activity. mdpi.com This suggests that the presence of a second sugar chain can sometimes hinder the molecule's ability to disrupt cell membranes.
The length and composition of the sugar chain are also critical. Studies on marine triterpene glycosides indicate that a linear tetrasaccharide chain is necessary for effective modification of the cellular membrane. frontiersin.org The specific type of sugar can also be a determining factor. For instance, the structural difference between stichoposide (B1682484) C (containing quinovose) and stichoposide D (containing glucose) as the second monosaccharide unit leads to variations in their biological effects. frontiersin.org In the context of esculentosides, Esculentoside I, which has a disaccharide at C-3 and a glucose at C-28, exhibits a range of activities including anti-inflammatory and anticancer effects, highlighting the importance of this specific glycosylation pattern. ontosight.ai Modifying sugar moieties, such as replacing glucose with arabinose, can also enhance stability by reducing susceptibility to enzymatic degradation in the body. nih.gov
| Compound Type | Glycosylation Pattern | Impact on Activity | Reference |
|---|---|---|---|
| Bidesmosidic Saponins (C. quinoa) | Two sugar chains (e.g., at C-3 and C-28). | Lower cytotoxic and hemolytic activity. mdpi.com | mdpi.com |
| Monodesmosidic Saponins (hydrolyzed from C. quinoa) | One sugar chain (e.g., at C-3). | Significantly increased cytotoxic and hemolytic activity. mdpi.com | mdpi.com |
| Stichoposide C | Contains quinovose in the sugar chain. | Biological activity differs from Stichoposide D. frontiersin.org | frontiersin.org |
| Stichoposide D | Contains glucose in the sugar chain. | Biological activity differs from Stichoposide C. frontiersin.org | frontiersin.org |
| Esculentoside I | Disaccharide at C-3, glucose at C-28. | Exhibits anti-inflammatory and anticancer effects. ontosight.ai | ontosight.ai |
Role of Specific Functional Groups and Stereochemistry
Beyond the aglycone core and glycosylation, specific functional groups and the three-dimensional arrangement of atoms (stereochemistry) are crucial determinants of biological activity. sparkl.meallen.in Functional groups are the reactive sites within a molecule and define its chemical properties and interactions. biotechacademy.dkmasterorganicchemistry.com
In triterpenoid saponins, hydroxyl (-OH) groups, carboxyl (-COOH) groups, and methyl (-CH3) esters on the aglycone are particularly important. For example, the presence of an 18(20)-lactone in the aglycone of some marine triterpene glycosides is considered significant for their biological activity. frontiersin.org The position and orientation of these groups matter. The stereochemistry of phytolaccagenin, with its (2β,3β,4α,20β) configuration, is noted as being crucial for its biological activity. ontosight.ai This specific spatial arrangement of atoms influences how the molecule fits into and interacts with biological targets like enzyme active sites or cell surface receptors.
In a study of chilensosides (marine triterpene glycosides), chilensoside A, which possesses a hydroxyl group in its aglycone side chain, showed less membranolytic activity than its structural analog, chilensoside A1, which lacks this OH-group. mdpi.com This demonstrates that even a small change, like the presence or absence of a single hydroxyl group, can significantly alter biological function. Similarly, modifications to the carboxyl group, such as esterification, can impact the molecule's polarity and, consequently, its activity.
| Compound | Key Functional Group/Stereochemistry | Effect on Activity | Reference |
|---|---|---|---|
| Phytolaccagenin | (2β,3β,4α,20β) stereochemistry. | Crucial for its biological activity. ontosight.ai | ontosight.ai |
| Chilensoside A | Hydroxyl group in the aglycone side chain. | Decreased membranolytic activity. mdpi.com | mdpi.com |
| Chilensoside A1 | Lacks the hydroxyl group of Chilensoside A. | Higher hemolytic and cytotoxic effects. mdpi.com | mdpi.com |
| Marine Triterpene Glycosides | 18(20)-lactone in the aglycone. | Considered significant for biological activity. frontiersin.org | frontiersin.org |
Correlations Between Structural Modifications and Efficacy/Specificity
Systematic structural modifications of esculentosides and their aglycones have led to the establishment of clear correlations between structure and biological efficacy. A study involving the synthesis of 46 derivatives of Esculentoside A and phytolaccagenin provided significant insights into these relationships. nih.gov
The study found a distinct divergence in activity between the glycoside and aglycone derivatives. Derivatives of the aglycone, phytolaccagenin, consistently showed higher inhibitory effects on LPS-induced NO production and lower hemolytic activities compared to the derivatives of the parent glycoside, Esculentoside A. nih.gov This indicates that for anti-inflammatory activity, the aglycone structure is the primary pharmacophore, and the sugar moieties contribute more to properties like hemolysis.
This aligns with a broader understanding of saponin SAR: the aglycone often governs the type and potency of the primary biological effect (e.g., anti-inflammatory, cytotoxic), while the glycosidic chains modulate the molecule's pharmacokinetic properties and specificity. researchgate.netnih.gov For example, the glycosylation pattern can influence how the saponin interacts with different cell membranes. The amphipathic nature, conferred by the combination of a hydrophobic aglycone and hydrophilic sugar chains, is key to their ability to permeabilize cell membranes, a common mechanism of action. tandfonline.commdpi.com Therefore, modifying the sugar portion can fine-tune the molecule's specificity towards certain cell types, such as cancer cells over healthy cells, potentially leading to a better therapeutic index. The structural diversity within the esculentoside family, with variations in both the aglycone and the attached sugar chains, provides a rich platform for developing compounds with optimized efficacy and specificity. researchgate.net
| Structural Modification | Resulting Efficacy/Specificity | Reference |
|---|---|---|
| Derivatization of the aglycone (Phytolaccagenin) | Higher anti-inflammatory (anti-NO) activity and lower hemolytic activity. nih.gov | nih.gov |
| Derivatization of the glycoside (Esculentoside A) | Lower anti-inflammatory (anti-NO) activity and higher hemolytic activity. nih.gov | nih.gov |
| Removal of C-28 sugar chain (Bidesmosidic to Monodesmosidic) | Increased cytotoxicity and membranolytic activity. mdpi.com | mdpi.com |
| Variation in sugar chain composition | Modulates specificity and interaction with biological targets. frontiersin.orgontosight.ai | frontiersin.orgontosight.ai |
Potential Research Applications of Esculentoside S
Lead Compound Discovery for Novel Therapeutic Targets in Inflammatory Conditions
Esculentosides, as a class, are recognized for their potent anti-inflammatory effects. researchgate.net This makes Esculentoside S a strong candidate for lead compound discovery in the development of novel therapeutics for inflammatory conditions. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit the production of pro-inflammatory cytokines. biosynth.comairitilibrary.com
Research on the related compound, Esculentoside A, has demonstrated its capacity to suppress the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β. airitilibrary.complos.org This suppression is achieved through the modulation of key signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. biosynth.comchemfaces.com Specifically, EsA has been shown to inhibit the nuclear translocation of NF-κB p65, a critical step in the inflammatory cascade. researchgate.netnih.gov Furthermore, studies have identified specific molecular targets for EsA, such as cyclooxygenase-2 (COX-2), casein kinase 2 (CK2), and high-mobility group box 1 (HMGB1). researchgate.net Another identified intracellular target for EsA is ribosomal protein S3a (RPS3a), and by binding to it, EsA impairs lipopolysaccharide (LPS)-induced signaling in macrophages. nih.gov Given that this compound shares the same core structure, it is plausible that it interacts with similar targets and pathways, offering a valuable starting point for the design of more selective and potent anti-inflammatory agents.
Table 1: Investigated Anti-inflammatory Mechanisms of Related Esculentosides
| Compound | Target/Pathway | Observed Effect | Reference |
| Esculentoside A | NF-κB Signaling Pathway | Inhibition of p65 nuclear translocation | researchgate.netbiosynth.com |
| Esculentoside A | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased production | airitilibrary.complos.org |
| Esculentoside A | COX-2, CK2, HMGB1 | Potential molecular targets | researchgate.net |
| Esculentoside A | Ribosomal Protein S3a (RPS3a) | Binds to RPS3a, impairing LPS-induced signaling | nih.gov |
| Esculentoside B | JNK and NF-κB Signaling Pathway | Inhibition of inflammatory response | medchemexpress.com |
Modulators of Cellular Homeostasis and Stress Responses
The ability to modulate cellular homeostasis and stress responses is a critical aspect of therapeutic development. Autophagy, a fundamental cellular process for maintaining homeostasis by removing damaged organelles and protein aggregates, is one such pathway. explorationpub.com Esculentoside A has been shown to influence autophagy and protect against oxidative stress. jomh.org
A key pathway involved in the cellular defense against oxidative stress is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. semanticscholar.org Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from damage. mdpi.com Studies have revealed that Esculentoside A can activate the Nrf2 pathway, thereby protecting against acetaminophen-induced liver toxicity. nih.gov This protective effect is mediated through the AMPK/Akt/GSK3β pathway. nih.gov Furthermore, EsA has been shown to ameliorate atopic dermatitis-like symptoms by activating Nrf2 and consequently suppressing the ROS-NLRP3 inflammasome axis. researchgate.netsemanticscholar.org In models of Alzheimer's disease, Esculentoside A has been found to reduce oxidative and endoplasmic reticulum (ER) stress by increasing the expression of peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net Given these findings, this compound likely possesses similar capabilities to modulate these crucial cellular pathways, making it a valuable tool for studying and potentially treating conditions associated with cellular stress and disrupted homeostasis.
Chemical Probes for Elucidating Biological Pathways
Chemical probes are small molecules used to study and understand biological pathways and protein function. nih.govmdpi.com The specific and potent biological activities of esculentosides make them suitable candidates for development as chemical probes. mdpi.com For instance, the targeted inhibition of specific signaling components by this compound could help to dissect the complex networks governing inflammation and cellular stress responses.
By using this compound as a probe, researchers can investigate the roles of its potential targets in various disease models. For example, if this compound is found to specifically inhibit a particular kinase or transcription factor, it can be used to explore the downstream consequences of that inhibition in a controlled manner. This can lead to the identification of new drug targets and a deeper understanding of disease mechanisms. The ability of related compounds like Esculentoside A to bind to specific proteins like RPS3a highlights the potential for developing highly selective probes from this class of molecules. nih.gov
Natural Product Scaffolds for Drug Design
Natural products provide structurally diverse and biologically pre-validated scaffolds for drug discovery. nih.govrsc.org The triterpenoid (B12794562) saponin (B1150181) structure of this compound represents a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. frontiersin.org This makes it an excellent starting point for the design and synthesis of compound libraries for high-throughput screening. rsc.org
Medicinal chemists can use the this compound scaffold as a template to create semi-synthetic derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com By modifying the glycosylation pattern or functional groups on the aglycone core, it is possible to fine-tune the biological activity of the molecule. researchgate.net This approach has been successfully applied to other natural product classes and holds significant promise for the development of novel drugs based on the this compound framework for a variety of therapeutic areas, including cancer and inflammatory diseases. frontiersin.org
Future Research Trajectories for Esculentoside S
Elucidation of Comprehensive Biological Activity Profile of Esculentoside S Specifically
The current body of scientific literature extensively details the pharmacological activities of several esculentosides, yet a specific and comprehensive biological profile for this compound is conspicuously absent. While compounds like Esculentoside A are known for anti-inflammatory, anticancer, and anti-allergic effects, and Esculentoside B for its antifungal properties, the specific activities of this compound have not been systematically investigated. researchgate.netnih.gov
Future research must prioritize a thorough investigation of this compound to map its full range of biological activities. This can be achieved through advanced high-throughput screening (HTS) assays to test the compound against a wide array of biological targets. Key areas of investigation should include, but are not limited to, its potential as an anti-inflammatory, anticancer, antiviral, and antifungal agent, mirroring the activities found in its analogues. researchgate.net Establishing a detailed activity profile is the foundational step necessary to guide further mechanistic and preclinical studies.
| Compound | Known Biological Activities | Primary Research Focus |
|---|---|---|
| Esculentoside A | Anti-inflammatory, Anticancer, Antiviral, Anti-allergic researchgate.netnih.gov | Inhibition of cytokine release, targeting cancer cell proliferation and signaling pathways nih.govnih.gov |
| Esculentoside B | Antifungal nih.gov | Combating fungal pathogens nih.gov |
| Esculentoside H | Anti-inflammatory, Anticancer nih.gov | Targeting inflammatory and cancer processes nih.gov |
| This compound | Largely uncharacterized | Requires systematic screening |
Deeper Investigation into the Molecular Mechanisms of Action Unique to this compound
Understanding the precise molecular mechanisms through which a compound exerts its effects is crucial for therapeutic development. For instance, Esculentoside A has been shown to execute its anti-inflammatory effects by inhibiting the release of cytokines and targeting key molecules like cyclooxygenase 2 (COX-2) and casein kinase 2 (CK2). researchgate.netnih.gov It also suppresses the nuclear factor-κB (NF-κB) p65 translocation and mitogen-activated protein kinases (MAPKs) phosphorylation. nih.gov
A critical future direction is to perform a deep dive into the molecular pathways specifically modulated by this compound. This requires moving beyond preliminary activity screening to identify its direct cellular targets. Modern methodologies such as proteomics, transcriptomics, and metabolomics can be employed to build a comprehensive picture of the cellular response to this compound. Techniques like cellular thermal shift assays (CETSA) and affinity chromatography can pinpoint specific protein binding partners. Elucidating whether this compound shares targets with other esculentosides or possesses a unique mechanism of action is paramount for defining its therapeutic niche.
| Target Pathway/Molecule | Observed Effect of Esculentoside A | Potential Implication for this compound Research |
|---|---|---|
| NF-κB Pathway | Suppresses p65 translocation by blocking IκB-α phosphorylation nih.gov | Investigate if this compound modulates this central inflammatory pathway. |
| MAPKs | Decreases phosphorylation levels nih.gov | Assess the impact of this compound on key signaling kinases. |
| NLRP3 Inflammasome | Inhibits inflammasome-mediated caspase-1 activation nih.gov | Explore potential regulation of innate immune responses. |
| COX-2 | Identified as a potential molecular target nih.gov | Determine if this compound has direct enzymatic inhibitory activity. |
| High-Mobility Group Box 1 (HMGB1) | Proposed target based on molecular modeling nih.gov | Validate potential binding and inhibition of this alarmin. |
Exploration of Synergistic Effects with Other Bioactive Compounds
Combinatorial therapies, which use multiple agents to achieve a greater effect than the sum of their individual parts, are a cornerstone of modern medicine, particularly in oncology and infectious disease. nih.govmdpi.com The investigation of synergy can reveal new therapeutic strategies, potentially allowing for lower doses of conventional drugs, thereby reducing toxicity and combating drug resistance. nih.gov
Future research should systematically explore the synergistic potential of this compound in combination with other compounds. This could include pairing it with:
Other phytochemicals: Investigating combinations with other saponins (B1172615) or flavonoids from Phytolacca species to uncover natural synergistic interactions. researchgate.net
Conventional Drugs: Assessing its ability to enhance the efficacy of established chemotherapeutic agents against cancer cell lines or to potentiate the activity of antibiotics and antifungals against resistant microbes. nih.govmdpi.com
Such studies would utilize checkerboard assays and calculate combination indices to quantify the level of synergy or antagonism.
Advanced Biosynthetic Studies for Sustainable Production
Esculentosides are structurally complex triterpenoid (B12794562) saponins derived from sapogenin precursors like jaligonic acid. researchgate.netnih.gov Natural extraction from plant sources is often inefficient and unsustainable, yielding low quantities of the desired compound. To overcome this bottleneck, a thorough understanding of the biosynthetic pathway is essential.
A key research trajectory is the elucidation of the complete biosynthetic pathway leading to this compound. This involves identifying and characterizing the specific enzymes, such as UDP-glycosyltransferases (UGTs), responsible for the sequential glycosylation of the sapogenin core. mdpi.com Once these enzymes are identified, metabolic engineering and synthetic biology approaches can be applied. This would enable the heterologous expression of the pathway in microbial chassis (e.g., E. coli, S. cerevisiae) or plant systems, creating a sustainable and scalable platform for the production of this compound and its derivatives.
Application of Computational Chemistry and Artificial Intelligence in this compound Research
For this compound, these in silico tools can be applied to:
Predict Biological Targets: Use molecular docking and dynamics simulations to screen this compound against libraries of known protein structures to predict potential binding partners and mechanisms of action. nih.gov
Structure-Activity Relationship (SAR) Studies: Employ machine learning algorithms to analyze the structural features of this compound and its analogues to identify key moieties responsible for biological activity.
Virtual Screening for Synergistic Combinations: Develop AI models to predict synergistic interactions with other drugs by analyzing structural and transcriptomic data, thereby prioritizing combinations for experimental validation. nih.gov
Harnessing these computational approaches will provide valuable insights and guide experimental research more efficiently. uva.nl
Development of Novel Derivatization Strategies for Enhanced Selectivity and Potency
While natural products are excellent starting points for drug discovery, their inherent physicochemical properties are not always optimal for therapeutic use. Chemical modification, or derivatization, is a powerful strategy to enhance the potency, selectivity, and pharmacokinetic profile of a lead compound. nih.gov Triterpenoids, including saponins, possess functional groups like hydroxyl (–OH) and carboxyl (–COOH) that are amenable to chemical modification. nih.gov
Future research should focus on the rational design and synthesis of novel this compound derivatives. Key objectives of a derivatization program would include:
Improving Bioavailability: Modifying the compound to increase its water solubility and stability.
Enhancing Target Affinity: Altering specific functional groups to strengthen interactions with the desired biological target, thereby increasing potency.
Increasing Selectivity: Designing derivatives that preferentially bind to the target of interest over off-target molecules to minimize potential side effects.
Strategies could involve esterification, etherification, or amidation at the aglycone core or selective modification of the sugar chains. Appropriate derivatization can significantly improve the compound's drug-like properties. nih.gov
Q & A
Q. What controls are critical for ensuring reproducibility in this compound toxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
